

In Vitro Characterization of HT-2157: A Technical Guide

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Compound of Interest

Compound Name: HT-2157
CAS No.: 1000273-87-9
Cat. No.: B10801091

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For Researchers, Scientists, and Drug Development Professionals

Introduction

HT-2157, also known by its former development code SNAP-37889, is a selective, high-affinity, competitive antagonist of the galanin-3 receptor (Gal3).[1] Galanin is a neuropeptide involved in a wide array of physiological processes, and its effects are mediated through three G protein-coupled receptor subtypes: Gal1, Gal2, and Gal3. **HT-2157**'s selectivity for Gal3 makes it a valuable tool for elucidating the specific roles of this receptor subtype in various biological systems. This document provides a comprehensive overview of the in vitro characterization of **HT-2157**, including its binding affinity, functional activity, and key experimental protocols.

Core Data Presentation

Table 1: Receptor Binding Affinity of HT-2157

Receptor Subtype	Ligand	Ki (nM)	Cell Line	Assay Type
Human Gal3	HT-2157	17.44 ± 0.01	Transiently transfected LMTK- cells	¹²⁵ I-galanin displacement assay
Human Gal1	HT-2157	>10,000	Not specified	¹²⁵ I-galanin displacement assay
Human Gal2	HT-2157	>10,000	Not specified	¹²⁵ I-galanin displacement assay

Data compiled from MedChemExpress.[1]

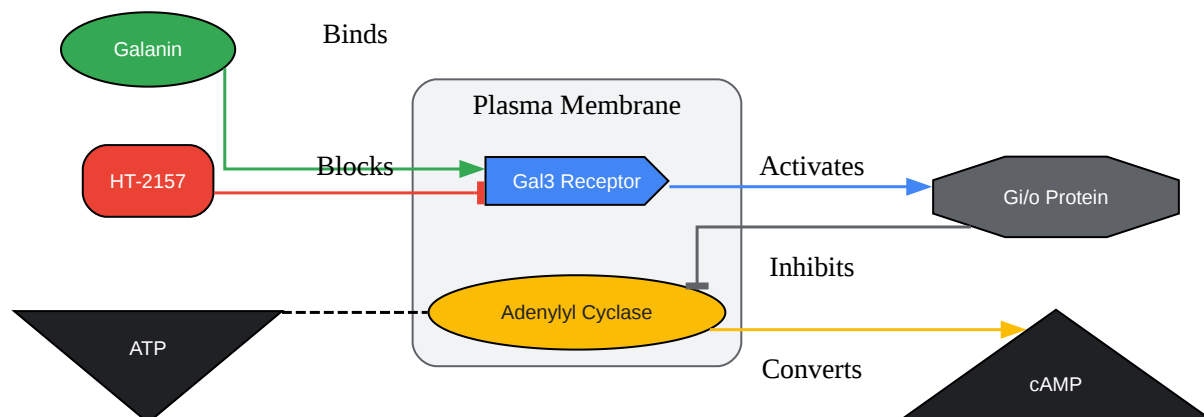
Table 2: Functional Antagonism of HT-2157

Assay	Effect of HT-2157 (0.1-10 μM)	Cell Line
Galanin-evoked inhibition of adenylyl cyclase	Concentration-dependent rightward shift of the galanin concentration-effect curve	Modified HEK-293 cells transiently cotransfected with Gal3 receptor and Gaz

Data compiled from MedChemExpress.[1]

Signaling Pathway

HT-2157 exerts its effects by blocking the canonical signaling pathway of the Gal3 receptor. The Gal3 receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand, galanin, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By competitively binding to the Gal3 receptor, **HT-2157** prevents galanin from initiating this signaling cascade.



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Caption: Gal3 Receptor Signaling Pathway and Inhibition by **HT-2157**.

Experimental Protocols

¹²⁵I-Galanin Displacement Assay

This assay is employed to determine the binding affinity of **HT-2157** for the galanin receptors.

1. Membrane Preparation:

- Culture LMTK- cells transiently transfected with the human Gal3 receptor (or Gal1 and Gal2 for selectivity profiling).
- Harvest the cells and homogenize them in a cold lysis buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration.

2. Binding Reaction:

- In a 96-well plate, add the cell membrane preparation.
- Add increasing concentrations of unlabeled **HT-2157**.
- Add a constant concentration of ¹²⁵I-labeled galanin.

- For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled galanin.
- Incubate the plate, typically at room temperature for a specified period (e.g., 60-90 minutes), to allow the binding to reach equilibrium.

3. Separation and Detection:

- Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
- Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
- Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- Generate a competition binding curve by plotting the percentage of specific binding of ^{125}I -galanin against the concentration of **HT-2157**.
- Calculate the IC_{50} value (the concentration of **HT-2157** that inhibits 50% of the specific binding of the radioligand).
- Determine the K_i value using the Cheng-Prusoff equation.

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Caption: Workflow for the ^{125}I -Galanin Displacement Assay.

Adenylyl Cyclase Inhibition Assay

This functional assay assesses the ability of **HT-2157** to antagonize the galanin-induced inhibition of adenylyl cyclase.

1. Cell Culture and Transfection:

- Culture modified HEK-293 cells.
- Co-transfect the cells with plasmids encoding the human Gal3 receptor and Gαz.

2. Assay Procedure:

- Seed the transfected cells into a 96-well plate and allow them to adhere.
- Pre-incubate the cells with varying concentrations of **HT-2157**.
- Stimulate the cells with a range of concentrations of galanin in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and ATP.
- Incubate for a defined period to allow for cAMP production.
- Lyse the cells to release the intracellular cAMP.

3. cAMP Measurement:

- Measure the concentration of cAMP in the cell lysates using a suitable detection method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

4. Data Analysis:

- Plot the galanin concentration-response curves in the absence and presence of different concentrations of **HT-2157**.
- A rightward shift in the galanin concentration-response curve in the presence of **HT-2157** indicates competitive antagonism.
- The degree of the shift can be used to calculate the potency of the antagonist.

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Caption: Workflow for the Adenylyl Cyclase Inhibition Assay.

Off-Target Profile and Safety Pharmacology

While comprehensive data from a broad cross-reactivity panel for **HT-2157** is not publicly available, it has been reported that the compound was tested against a range of G-protein-coupled receptors, ion channels, enzymes, and transporters.[1]

Importantly, in vitro studies have revealed that **HT-2157** can induce apoptosis in various cell types, including HL-60 leukemia cells, BV-2 murine microglial cells, and human peripheral blood mononuclear cells. This effect was observed at a concentration of 10 μ M and appeared to be independent of Gal3 receptor expression. This finding highlights a potential off-target activity that should be considered in the interpretation of in vitro and in vivo studies using this compound.

Conclusion

HT-2157 is a potent and selective in vitro antagonist of the human Gal3 receptor. Its high affinity and competitive nature have been demonstrated through radioligand binding and functional adenylyl cyclase inhibition assays. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers utilizing **HT-2157** to investigate the physiological and pathological roles of the Gal3 receptor. The observation of off-target apoptotic effects at higher concentrations underscores the importance of careful dose selection and interpretation of experimental results.

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References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
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